POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
CAS No.: 160611-46-1
Cat. No.: VC0221813
Molecular Formula: C15H20N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160611-46-1 |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 0 |
Introduction
Physical and Chemical Properties
Physical Properties
Poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated possesses distinctive physical properties that make it valuable for various applications. While the specific data for this exact compound is limited in the available sources, we can infer several properties based on the information for related compounds and general polymer science principles.
The compound is soluble in aqueous bases, which is attributable to the free carboxylic acid groups that can be deprotonated in alkaline solutions . This property allows the polymer to be used in water-based formulations after neutralization with appropriate bases. The polymer also exhibits low solution viscosity despite its functional nature, which is advantageous for applications requiring good flow properties while maintaining other functional benefits.
In comparison, the related compound poly(styrene-co-maleic acid), partial propyl ester, cumene terminated (CAS 160611-48-3) has a documented molecular weight of 382.5 and is soluble in ketones, ethers, and alkaline solutions . While the isooctyl ester variant would have a higher molecular weight due to the longer ester groups, its solubility profile would likely be similar but with enhanced solubility in non-polar solvents.
Chemical Properties
The chemical properties of this copolymer are largely determined by the functional groups present in its structure. The free carboxylic acid groups can participate in acid-base reactions, esterification, amidation, and salt formation. The styrene units provide hydrophobicity and potential sites for aromatic substitution reactions under specific conditions.
The partial esterification with isooctyl groups creates a balance between hydrophilic and hydrophobic character, allowing the polymer to act as an effective dispersant and emulsifier. The cumene termination affects the polymer's end-group chemistry and may influence its thermal stability and reactivity.
From a safety perspective, this compound has a Water Hazard Class (WGK) rating of 3 in Germany, indicating high hazard to waters . This classification suggests that proper handling and disposal procedures should be followed to prevent environmental contamination.
Synthesis and Preparation Methods
Industrial Production Considerations
In industrial settings, the production would involve careful control of reaction parameters to ensure consistent product quality. These parameters include:
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Monomer feed ratios to control the styrene/maleic acid ratio in the final polymer
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Initiator concentration and feed rate to manage molecular weight and polydispersity
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Temperature profiles throughout the polymerization process
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Degree of esterification to achieve the desired balance of hydrophilic and hydrophobic properties
The industrial production would likely be conducted in specialized reactors capable of handling the viscosity changes that occur during polymerization and subsequent modifications. The final product would undergo purification steps to remove unreacted monomers, solvents, and other impurities before being formulated for specific applications.
Applications and Uses
Industrial Applications
Poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated finds use in various industrial applications due to its unique combination of properties. According to the available sources, its primary industrial applications include:
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Leveling aids in films - The polymer helps create smooth, uniform coatings by reducing surface tension variations and promoting even flow during film formation
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Embrittling/anti-resoil agents in shampoos - In personal care formulations, it can modify the mechanical properties of deposited films and prevent soil redeposition
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Pigment dispersants - The amphiphilic nature allows it to stabilize pigment particles in various media, preventing agglomeration and ensuring uniform color distribution
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Paper sizing - It can be used to improve the surface properties of paper, controlling ink penetration and enhancing printability
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Aqueous grinding fluids - The polymer serves as a functional component in grinding fluid formulations, providing lubrication and stabilization properties
These applications leverage the polymer's ability to modify surface properties, stabilize dispersions, and form functional films. The balance of hydrophobic styrene units and hydrophilic/esterified maleic acid units enables the polymer to adsorb onto various surfaces and act at interfaces.
Chemical Reactions and Mechanisms
Typical Reactions
Poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated can participate in various chemical reactions due to its functional groups. While detailed reaction information is limited in the available sources, the following reactions would be typical for this class of compounds:
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Acid-base reactions: The free carboxylic acid groups can be neutralized with bases to form water-soluble salts, which is often done to enhance water dispersibility
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Further esterification: Remaining carboxylic acid groups can be esterified with various alcohols to modify the polymer's properties
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Amidation: Reaction with amines to form amide linkages, potentially useful for crosslinking or introducing new functional groups
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Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions, reverting to carboxylic acids
Mechanism of Action in Applications
The effectiveness of this polymer in its various applications can be attributed to several mechanisms:
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As a dispersant: The polymer adsorbs onto particle surfaces with its hydrophobic regions (styrene units) while the hydrophilic parts (carboxylic acid groups) extend into the aqueous phase, providing both steric and electrostatic stabilization
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In film formation: The polymer influences surface tension and rheology during film drying, promoting leveling and uniform film formation
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As an anti-resoil agent: When deposited on surfaces, it can modify surface energy and create barriers to soil attachment or facilitate easy removal of deposited soils
The balance between hydrophobic and hydrophilic segments, along with the specific length of the isooctyl ester groups, fine-tunes these mechanisms for particular applications.
Comparison with Similar Compounds
Structural Analogs
Several related polymers share structural similarities with poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated. One closely related compound is poly(styrene-co-maleic acid), partial propyl ester, cumene terminated (CAS 160611-48-3), which differs primarily in the alkyl chain length of the ester group (propyl versus isooctyl) .
The following table compares key properties of these related compounds:
Property | Poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated | Poly(styrene-co-maleic acid), partial propyl ester, cumene terminated |
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CAS Number | 160611-46-1 | 160611-48-3 |
Molecular Formula | Not fully specified in sources | C₂₄H₃₀O₄ |
Molecular Weight | Approximately 2,300 (Mn by GPC) | 382.5 |
Solubility | Soluble in aqueous base | Soluble in ketones, ethers, and alkali |
Water Hazard Class (WGK) | 3 | 3 |
Applications | Leveling aids, dispersants, anti-resoil agents | Similar applications to the isooctyl variant |
Functional Comparisons
The key functional difference between these related polymers lies in the length of the ester side chains, which affects their hydrophobic-hydrophilic balance. The isooctyl ester variant would be expected to:
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Exhibit greater hydrophobicity due to the longer isooctyl chains
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Show enhanced compatibility with non-polar media
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Form more flexible films due to the internal plasticization effect of the longer side chains
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Potentially demonstrate different adsorption characteristics on various surfaces
These differences make each variant more suitable for specific applications depending on the required balance of properties. The isooctyl ester version would likely perform better in more hydrophobic environments, while the propyl ester version might be preferred when greater hydrophilicity is required.
Current Research and Future Perspectives
Future Applications
The future development of applications for this polymer may focus on:
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Sustainable formulations with reduced environmental impact, potentially addressing the high water hazard classification through structural modifications
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Smart materials that respond to environmental stimuli such as pH, temperature, or ionic strength
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Advanced biomedical applications where the polymer's properties could be leveraged for controlled interactions with biological systems
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Enhanced dispersant technologies for emerging nanomaterials and specialty pigments
As materials science continues to advance, the versatility of this copolymer makes it a candidate for ongoing research and development across multiple industries and applications.
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